
Gold, isotope of mass 200
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gold-200 is a radioactive isotope of gold with the symbol 200 Au. It has a mass number of 200, consisting of 79 protons and 121 neutrons. This isotope is known for its relatively short half-life of approximately 48.4 minutes . Gold-200 is primarily used in scientific research due to its unique properties and behavior in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Gold-200 is typically produced through neutron activation of platinum-200. This process involves bombarding platinum-200 with neutrons, resulting in the formation of gold-200 through a nuclear reaction. The reaction conditions require a neutron source, such as a nuclear reactor, and precise control over the neutron flux to ensure the desired isotope is produced .
Industrial Production Methods: Industrial production of gold-200 is limited due to its short half-life and specialized applications. It is generally produced in small quantities for research purposes. The production process involves the irradiation of platinum-200 targets in a nuclear reactor, followed by chemical separation to isolate the gold-200 isotope .
Analyse Chemischer Reaktionen
Types of Reactions: Gold-200 undergoes various chemical reactions, including:
Oxidation: Gold-200 can be oxidized to form gold(III) compounds, such as gold(III) chloride (AuCl3).
Reduction: Gold-200 can be reduced to its metallic form using reducing agents like sodium borohydride.
Substitution: Gold-200 can participate in substitution reactions, where ligands in gold complexes are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Chlorine gas or hydrochloric acid can be used to oxidize gold-200 to gold(III) chloride.
Reduction: Sodium borohydride or hydrogen gas can be used as reducing agents to convert gold-200 compounds to metallic gold.
Substitution: Ligands such as thiolates, phosphines, and cyanides are commonly used in substitution reactions involving gold-200.
Major Products Formed:
Oxidation: Gold(III) chloride (AuCl3)
Reduction: Metallic gold (Au)
Substitution: Various gold complexes, such as gold(I) thiolate and gold(I) phosphine complexes.
Wissenschaftliche Forschungsanwendungen
Gold-200 has several scientific research applications, including:
Chemistry: Gold-200 is used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Gold-200-labeled compounds are used in biological studies to track the distribution and metabolism of gold in living organisms.
Medicine: Gold-200 is used in radiopharmaceuticals for diagnostic imaging and targeted radiotherapy.
Industry: Gold-200 is used in materials science research to study the behavior of gold in various industrial processes
Wirkmechanismus
The mechanism of action of gold-200 in biological systems involves its interaction with cellular components. Gold-200 can bind to proteins and enzymes, affecting their function. It can also interact with nucleic acids, potentially causing DNA damage. The radioactive decay of gold-200 releases beta particles, which can induce cellular damage and apoptosis .
Molecular Targets and Pathways:
Proteins and Enzymes: Gold-200 can inhibit the activity of enzymes such as acid phosphatase and beta-glucuronidase.
DNA: Gold-200 can cause DNA strand breaks and mutations through its radioactive decay
Vergleich Mit ähnlichen Verbindungen
Gold-200 can be compared with other gold isotopes and compounds, such as:
Gold-198: Another radioactive isotope of gold with a longer half-life of 2.7 days, used in brachytherapy for cancer treatment.
Gold-199: A radioactive isotope with a half-life of 3.14 days, used in diagnostic imaging.
Gold(I) Compounds: Such as gold(I) thiolate, used in the treatment of rheumatoid arthritis.
Gold(III) Compounds: Such as gold(III) chloride, used in catalysis and materials science
Uniqueness of Gold-200: Gold-200’s short half-life and specific decay properties make it particularly useful for short-term studies and applications where rapid decay is advantageous. Its unique behavior in chemical reactions and biological systems distinguishes it from other gold isotopes and compounds .
Eigenschaften
CAS-Nummer |
20091-45-6 |
|---|---|
Molekularformel |
Au |
Molekulargewicht |
199.9708 g/mol |
IUPAC-Name |
gold-200 |
InChI |
InChI=1S/Au/i1+3 |
InChI-Schlüssel |
PCHJSUWPFVWCPO-AKLPVKDBSA-N |
Isomerische SMILES |
[200Au] |
Kanonische SMILES |
[Au] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)
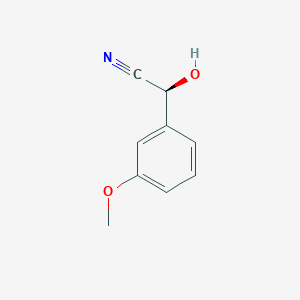
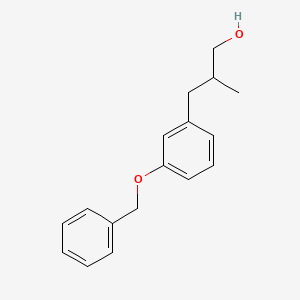

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)
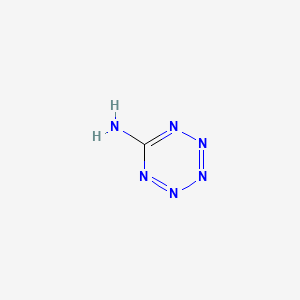
![1-[2-[2-(2-Aminopropoxy)ethoxy]ethoxy]propan-2-amine](/img/structure/B13736730.png)
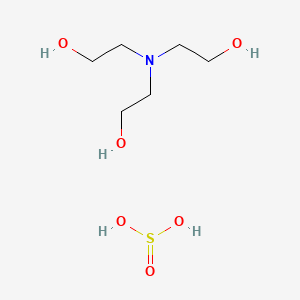
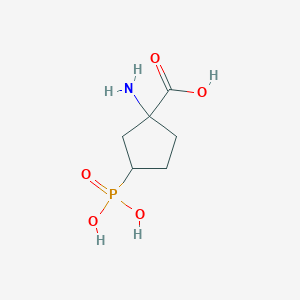

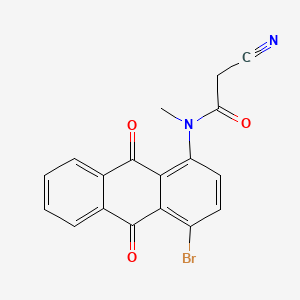
![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
